1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol
Overview
Description
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol is a useful research compound. Its molecular formula is C20H14Cl4O3S and its molecular weight is 476.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Oxo-rhenium complexes, involving bis(4-chlorophenyl) sulfoxide, have been used efficiently for the selective oxidation of alcohols to aldehydes and ketones (Sousa et al., 2013).
Environmental Analysis
- In environmental analytical chemistry, the compound has been applied in dispersive liquid-phase microextraction for preconcentration and determination of pesticides and their degradation products in water samples (Li et al., 2010).
Soil Contamination Studies
- Studies on soil contamination have identified this compound as a source of DDT contamination, particularly in agricultural soils (Turgut et al., 2012).
Synthesis of Diarylmethyl Sulfur and Selenium Compounds
- It has been used in the synthesis of novel diarylmethyl sulfur and selenium compounds, which are of interest in organometallic chemistry (Bhasin et al., 2004).
Polymer Science
- This compound is involved in the synthesis of functionalized polymers, which have applications in materials science (Koch & Ritter, 1993).
Environmental Biodegradation
- It has been subject to biodegradation studies, particularly in the context of DDT degradation by white rot fungi, which is significant for environmental remediation (Bumpus & Aust, 1987).
Photodegradation Studies
- The compound has been studied for its photodegradation mechanisms, which is crucial for understanding its environmental fate and impact (Ren et al., 2011).
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfonylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl4O3S/c21-15-8-4-13(5-9-15)20(25,14-6-10-16(22)11-7-14)12-28(26,27)19-17(23)2-1-3-18(19)24/h1-11,25H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRRXALYPVAZRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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